molecular formula C9H10BrClO B1404124 2-(5-Bromo-2-chlorophenyl)propan-2-ol CAS No. 885069-29-4

2-(5-Bromo-2-chlorophenyl)propan-2-ol

Cat. No. B1404124
M. Wt: 249.53 g/mol
InChI Key: WPXONSYGPGWBPM-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-chlorophenyl)propan-2-ol” is an important intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-chlorophenyl)propan-2-ol” can be represented by the formula C9H10BrClO . The InChI code for this compound is 1S/C9H10BrClO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 .


Chemical Reactions Analysis

The compound “2-(5-Bromo-2-chlorophenyl)propan-2-ol” can undergo various chemical reactions. For instance, it can be used as an intermediate in the preparation of triazole fungicides . It can also undergo elimination reactions, where the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-2-chlorophenyl)propan-2-ol” include a molecular weight of 249.53 g/mol . It is a solid at room temperature . More specific properties such as boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

Synthesis and Antifungal Applications

  • Synthesis of Triazole Derivatives : A study explored the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including derivatives of 2-(5-Bromo-2-chlorophenyl)propan-2-ol, via copper catalyzed azide alkyne cycloaddition. These compounds, particularly those with halogen substitutions, showed significant antifungal activities against Candida species, suggesting potential as antifungal drug candidates (Lima-Neto et al., 2012).

Polymer Chemistry and Material Science

  • Polymer Synthesis : The compound has been used in the synthesis of poly(3-hexylthiophene), a model conjugated polymer, demonstrating its utility in the field of polymer chemistry. This involves ipso-Arylative cross-coupling with derivatives like 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol (Shih et al., 2018).

Antimicrobial Research

  • Antimicrobial and Antifungal Properties : Tetrazole derivatives, including similar compounds like (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, have been investigated for their inhibitory effects on Candida albicans, showing promise as antifungal agents. The role of KEX2 mutations in sensitivity to these compounds highlights their potential in antimicrobial research (Bondaryk et al., 2015).

Chemical Kinetics and Solvent Interactions

  • Study of Chemical Reactions : Research has explored the kinetics of reactions involving similar compounds, such as 2-bromo-5-nitrothiophene with piperidine, in various solvent mixtures including propan-2-ol. This contributes to understanding the effects of solvent polarity and hydrogen bond interactions on nucleophilic substitution reactions (Harifi‐Mood et al., 2011).

Advanced Material Development

  • Synthesis of Functionalized Polymers : Another study involved the use of compounds like 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol in the synthesis of functionalized polymers, showcasing its application in material science and engineering (Yokozawa et al., 2007).

Safety And Hazards

The safety information for “2-(5-Bromo-2-chlorophenyl)propan-2-ol” indicates that it may cause skin and eye irritation, respiratory irritation, and drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXONSYGPGWBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-chlorophenyl)propan-2-ol

CAS RN

885069-29-4
Record name 2-(5-bromo-2-chlorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro-benzoic acid methyl ester (5 g) in diethyl ether (200 mL) cooled to −70° C. is added 3 M methylmagnesium bromide in THF (20 mL) dropwisely. The solution is stirred at −78° C. for 2 h and allowed to warm to room temperature for 16 hours. The solution is cooled to 0° C. and 1 N HCl (100 mL) is added dropwisely. The mixture is extracted with EtOAc (2×150 mL). The combined organic layer is washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo. The residue is chromatographed on silica gel eluting with 20% EtOAc in heptane to afford 2-(5 bromo-2-chloro-phenyl)-propan-2-ol (4.56 g). MS: 250 (M+H); 1H NMR (300 MHz, CDCl3) □7.8 (m, 1H); 7.5 (m, 1H); 7.2 (m, 1H); 4.4 (s, 1H); 1.6 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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